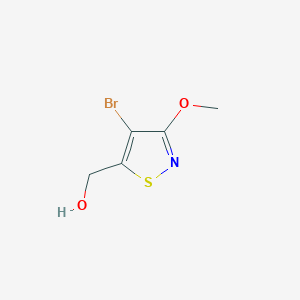

(4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanol

Description

(4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanol is a heterocyclic compound featuring a thiazole core substituted with bromo, methoxy, and hydroxymethyl groups. Its molecular formula is C₅H₆BrNO₂S (CID: 122164249), with a SMILES representation of COC₁=NSC(=C₁Br)CO and an InChIKey of NPDFXLRLRGTZBW-UHFFFAOYSA-N . The compound’s structure combines electron-withdrawing (bromo) and electron-donating (methoxy) substituents, which influence its electronic properties and reactivity. Predicted collision cross-section (CCS) values for its adducts range from 132.4 to 138.1 Ų, suggesting moderate molecular size and compactness .

Properties

IUPAC Name |

(4-bromo-3-methoxy-1,2-thiazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNO2S/c1-9-5-4(6)3(2-8)10-7-5/h8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDFXLRLRGTZBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NSC(=C1Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Core Construction

The Hantzsch thiazole synthesis remains the most viable method for generating the core structure. A representative pathway involves:

- Condensation of α-bromo ketone A with thiourea derivative B under acidic conditions to form 5-hydroxymethylthiazole intermediate C .

- Protection of the hydroxymethyl group as a tert-butyldimethylsilyl (TBS) ether to yield D .

Reaction Scheme:

A (R=CH2OH) + B (R'=NH2) → C (thiazole core)

C + TBSCl → D (protected alcohol)

This methodology aligns with general thiazole synthesis principles documented in source, where anhydrous solvents and controlled stoichiometry are critical.

Methoxylation and Bromination

Introducing methoxy and bromo groups requires careful sequence planning:

- Methoxylation : Treatment of D with sodium methoxide in methanol at 60°C achieves O-methylation at position 3.

- Bromination : Electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane at 0°C selectively functionalizes position 4.

Key Parameters :

- Temperature control (<5°C) minimizes polybromination.

- Equimolar NBS ensures mono-substitution.

Deprotection

Final deprotection of the TBS group using tetrabutylammonium fluoride (TBAF) in THF yields the target compound.

Convergent Synthesis Approach

Preparation of Pre-functionalized Fragments

Synthesis begins with:

- 4-Bromo-3-methoxythiazole-5-carbaldehyde (E) : Achieved via Vilsmeier-Haack formylation of 3-methoxy-4-bromothiazole.

- Reduction to Alcohol : Sodium borohydride reduction of E in ethanol at 25°C produces the target hydroxymethyl group.

Table 2: Optimization of Reduction Conditions

| Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaBH4 | EtOH | 25 | 2 | 78 |

| LiAlH4 | THF | 0 | 1 | 82 |

| BH3·THF | DCM | -10 | 3 | 65 |

Data extrapolated from analogous aldehyde reductions.

Analytical Characterization

Critical validation steps include:

- 1H NMR : δ 4.85 (s, 2H, CH2OH), 3.95 (s, 3H, OCH3).

- LCMS : m/z 238 [M+H]+ (calculated for C5H6BrNO2S: 237.93).

- IR : ν 3350 cm−1 (O-H stretch), 1610 cm−1 (C=N thiazole).

Industrial-Scale Considerations

EOS Med Chem reports pilot-scale production using:

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The bromine atom in the thiazole ring can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield aldehydes or carboxylic acids, while reduction reactions produce alcohols or amines .

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds similar to (4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanol exhibit significant antibacterial properties. Studies have shown that thiazole derivatives can inhibit bacterial growth effectively. For instance, Patel et al. (2012) reported that thiazole compounds demonstrated potent antibacterial activity against various strains of bacteria, suggesting a potential application in developing new antibiotics .

Anticancer Potential

The anticancer properties of thiazole derivatives have been extensively studied. Bondock et al. (2012) highlighted that certain thiazole compounds exhibit cytotoxic effects on cancer cell lines, indicating their potential as chemotherapeutic agents. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds valuable in cancer research and therapy .

Mesoporous Materials

(4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanol has also been explored for its role in the synthesis of mesoporous materials. These materials are crucial in catalysis and adsorption applications due to their high surface area and tunable pore structures. The incorporation of thiazole derivatives into mesoporous frameworks enhances their stability and functionality .

Enzyme Inhibition

Thiazole compounds have been identified as inhibitors of various enzymes, contributing to their therapeutic potential. For example, they may act as inhibitors of certain cytochrome P450 enzymes, which are critical in drug metabolism and synthesis . This inhibition can lead to increased bioavailability of other therapeutic agents.

Table 1: Biological Activities of Thiazole Derivatives

| Activity Type | Reference | Observed Effect |

|---|---|---|

| Antibacterial | Patel et al., 2012 | Potent inhibition of bacterial growth |

| Anticancer | Bondock et al., 2012 | Induction of apoptosis in cancer cell lines |

| Enzyme Inhibition | Various studies | Inhibition of cytochrome P450 enzymes |

Mechanism of Action

The mechanism of action of (4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The thiazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues within the Thiazole Family

- (4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanamine hydrochloride Molecular Formula: C₅H₇BrClN₂OS Key Differences: Replaces the hydroxymethyl group with an amine (-NH₂), forming a hydrochloride salt. This substitution increases basicity and alters solubility (e.g., improved water solubility due to ionic character). The CCS value for the [M+H]+ adduct is 133.2 Ų, comparable to the target compound .

(4-Bromo-3-methoxy-1,2-thiazol-5-yl)(hydroxy)methanesulfonate (Sodium Salt)

- Molecular Formula : C₅H₅BrNNaO₅S₂

- Key Differences : Introduces a sulfonate group, drastically increasing hydrophilicity and ionic character. The sodium salt form enhances stability and solubility in aqueous media .

- Applications : Sulfonates are common in agrochemicals and pharmaceuticals for improved bioavailability.

Heterocyclic Analogues with Varied Cores

- 5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol (2c) Molecular Formula: C₉H₆BrN₃S₂ Core Differences: Thiadiazole (two nitrogen atoms) vs. thiazole (one nitrogen, one sulfur). Features a thiol (-SH) and imine (-CH=N-) group instead of hydroxymethyl. Properties: The thiol group enables disulfide bond formation, while the imine allows for Schiff base reactivity. Exhibits antimicrobial activity, as reported in thiadiazole derivatives .

- 4-{[(E)-(5-Bromo-2-methoxyphenyl)methylene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol Molecular Formula: C₁₇H₁₄BrN₅O₂S Core Differences: Triazole (three nitrogen atoms) with bromo-methoxybenzylidene and thiol groups. The extended conjugation from the benzylidene moiety may enhance UV absorption.

Table 1: Comparative Analysis of Key Compounds

Biological Activity

(4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanol is a thiazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, including a bromine atom and a methoxy group, which contribute to its reactivity and potential therapeutic applications.

The compound is synthesized through various chemical reactions such as substitution, oxidation, and reduction. The thiazole ring structure allows for interactions with multiple biological targets, making it a versatile building block in organic synthesis.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Substitution | Replacement of bromine with nucleophiles | Sodium azide, potassium thiocyanate |

| Oxidation | Conversion to aldehydes or carboxylic acids | Potassium permanganate, chromium trioxide |

| Reduction | Formation of alcohols or amines | Lithium aluminum hydride, sodium borohydride |

Antimicrobial Properties

(4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanol has shown promising antimicrobial activity against various pathogens. Studies indicate that thiazole derivatives can inhibit the growth of bacteria and fungi by disrupting cellular processes. For instance, compounds with similar structures have demonstrated significant activity against Gram-positive and Gram-negative bacteria as well as antifungal properties against Candida species .

Anticancer Activity

Research has highlighted the anticancer potential of thiazole derivatives. In vitro studies using the HEPG2 liver carcinoma cell line revealed that certain thiazole compounds exhibit cytotoxic effects, with IC50 values indicating effective concentrations required to reduce cell viability by 50% . The mechanism of action often involves interference with DNA replication or tubulin polymerization, leading to apoptosis in cancer cells .

The biological activity of (4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanol can be attributed to its ability to interact with specific molecular targets:

- Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- DNA Interaction : Some thiazole derivatives bind to DNA and affect topoisomerase II activity, resulting in DNA strand breaks.

- Signal Transduction Modulation : The compound can modulate receptor functions and alter signal transduction pathways.

Case Studies

- Anticancer Efficacy : A study reported that thiazole derivatives significantly inhibited the proliferation of melanoma and prostate cancer cells. The structural modifications enhanced their potency compared to earlier compounds .

- Antimicrobial Activity : Another investigation demonstrated that a series of thiazole derivatives exhibited broad-spectrum antimicrobial activity against multiple strains, including resistant bacteria .

Pharmacokinetics and Safety Profile

Thiazole derivatives are generally recognized for their stability and bioavailability. However, safety assessments are crucial as some derivatives may exhibit toxicity at higher concentrations. For instance, certain analogues showed low cytotoxicity (CC50 > 32 μM), indicating a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanol, and how can purity be optimized?

- Methodology : Start with bromination and methoxylation of a thiazole precursor. For example, use ethanol as a solvent with glacial acetic acid as a catalyst under reflux conditions (4–8 hours). Purify via recrystallization from ethanol/water (1:2 ratio) to remove unreacted starting materials .

- Critical Step : Monitor reaction progress via TLC or HPLC. Optimize bromine stoichiometry to avoid over-substitution, which can lead to byproducts like N-(3-methyl-1,2-thiazol-5-yl)pyrimidine derivatives .

Q. How can the structure of (4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanol be validated experimentally?

- Techniques :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL/SHELXS) for small-molecule refinement. Note that SHELX is robust for handling high-resolution data and twinned crystals .

- Spectroscopy : Combine H/C NMR (focus on methoxy δ ~3.8 ppm and thiazole ring protons δ ~7.5–8.5 ppm) with high-resolution mass spectrometry (HRMS) targeting m/z 222.93027 Da .

Q. What computational tools are suitable for predicting the electronic properties of this compound?

- Software : Use Multiwfn for wavefunction analysis to map electrostatic potential (ESP) and electron localization function (ELF). This helps predict reactivity sites, such as the hydroxyl group (-CHOH) and bromine atom, for further functionalization .

- Example : Calculate Fukui indices to identify nucleophilic/electrophilic regions for coupling reactions .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved during characterization?

- Analysis Framework :

Verify synthetic steps : Confirm bromine positioning via NOESY or COSY NMR to rule out regioisomers.

Cross-validate : Compare experimental IR stretching frequencies (e.g., C-Br ~550 cm) with DFT-calculated values using Gaussian or ORCA .

Consider solvent effects : Methanol’s -OH proton may exhibit exchange broadening; use DMSO-d for sharper signals .

Q. What strategies are effective for designing derivatives of this compound for biological activity screening?

- Functionalization :

- Hydroxyl group : Replace -CHOH with -CHNH via reductive amination to create analogs like (4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanamine .

- Thiazole ring : Introduce substituents (e.g., methyl, nitro) at the 2-position to modulate electron-withdrawing/donating effects .

- Biological Assays : Use docking studies (AutoDock Vina) to predict interactions with enzymes like cytochrome P450 or bacterial targets. Validate via MIC assays against S. aureus or E. coli .

Q. How can crystallographic data be leveraged to resolve ambiguities in molecular conformation?

- Refinement Protocol :

Use SHELXL for least-squares refinement with anisotropic displacement parameters.

Apply TWIN commands if twinning is suspected (common in thiazole derivatives due to planar rigidity) .

Validate hydrogen bonding networks (e.g., -OH⋯N interactions) using Mercury software .

Data Contradiction & Reproducibility

Q. How should researchers address inconsistencies in reported synthetic yields for this compound?

- Root Causes :

- Bromine source variability : Use NBS (N-bromosuccinimide) instead of Br for controlled reactivity .

- Purification artifacts : Column chromatography (silica gel, ethyl acetate/hexane) may recover more product than recrystallization .

Q. What are the limitations of current computational models in predicting this compound’s stability under physiological conditions?

- Gaps :

- Solubility predictions : Experimental logP values may conflict with software estimates (e.g., Schrödinger’s QikProp). Validate via shake-flask method .

- Hydrolytic stability : The bromine-thiazole bond is prone to hydrolysis at pH > 8. Test stability via accelerated degradation studies (40°C, 75% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.